2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol
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Overview
Description
2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is an organic compound that features a bromothiophene moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . This reaction yields 5-bromothiophene-2-sulfonamide, which can then be further modified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of materials such as carbon nanotubes and graphene.
Biochemistry: It acts as a fluorescent probe in the study of biological processes, including enzyme kinetics and protein folding.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is not completely understood. it is believed to involve the formation of strong hydrogen bonds with other molecules, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonamide: A precursor in the synthesis of the target compound.
5-Phenylthiophene-2-sulfonamide: Used in similar applications and has comparable chemical properties.
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-sulfonamide: Another related compound with distinct functional groups.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJZEABPRSDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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